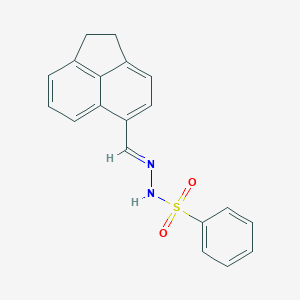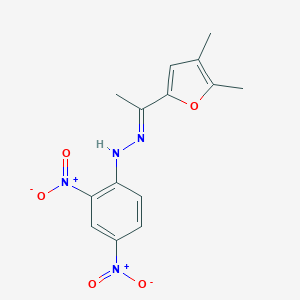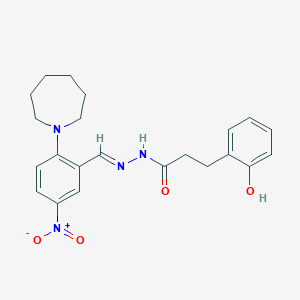![molecular formula C13H20N2OS B390941 N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]OCTANEHYDRAZIDE](/img/structure/B390941.png)
N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]OCTANEHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]OCTANEHYDRAZIDE is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its thiophene ring, which is a five-membered ring containing sulfur, and its hydrazide group, which is a functional group derived from hydrazine.
Méthodes De Préparation
The synthesis of N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]OCTANEHYDRAZIDE typically involves the condensation reaction between thiophene-2-carbaldehyde and octanehydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated and purified through recrystallization .
Analyse Des Réactions Chimiques
N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]OCTANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Applications De Recherche Scientifique
N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]OCTANEHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic and electronic properties.
Biology: The compound has been investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]OCTANEHYDRAZIDE involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, such as DNA, through intercalation or groove binding. The compound’s thiophene ring and hydrazide group play crucial roles in these interactions, facilitating the binding to molecular targets and affecting biological pathways .
Comparaison Avec Des Composés Similaires
N’-[(E)-(THIOPHEN-2-YL)METHYLIDENE]OCTANEHYDRAZIDE can be compared to other Schiff bases and thiophene derivatives:
N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: Similar in structure but with different substituents on the aromatic ring, leading to different chemical and biological properties.
N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Contains a fluorine atom, which can significantly alter its reactivity and interactions.
(E)-N-[(Thiophen-2-yl)methylidene]hydroxylamine: Another thiophene derivative with a hydroxylamine group instead of a hydrazide, leading to different chemical behavior .
Propriétés
Formule moléculaire |
C13H20N2OS |
|---|---|
Poids moléculaire |
252.38g/mol |
Nom IUPAC |
N-[(E)-thiophen-2-ylmethylideneamino]octanamide |
InChI |
InChI=1S/C13H20N2OS/c1-2-3-4-5-6-9-13(16)15-14-11-12-8-7-10-17-12/h7-8,10-11H,2-6,9H2,1H3,(H,15,16)/b14-11+ |
Clé InChI |
DQFDDKOSLYHFRB-SDNWHVSQSA-N |
SMILES |
CCCCCCCC(=O)NN=CC1=CC=CS1 |
SMILES isomérique |
CCCCCCCC(=O)N/N=C/C1=CC=CS1 |
SMILES canonique |
CCCCCCCC(=O)NN=CC1=CC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl 2-chlorobenzoate](/img/structure/B390859.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B390860.png)



![N-benzyl-2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B390866.png)
![1-{2-[(E)-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]-4-NITROPHENYL}-N,N-DIETHYLPIPERIDINE-3-CARBOXAMIDE](/img/structure/B390867.png)

![N-(4-bromophenyl)-2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B390870.png)
![1-{2-[2-(3-bromobenzoyl)carbohydrazonoyl]-4-nitrophenyl}-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B390871.png)
![2-[[5-(3-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,4-trimethylpentan-2-yl)acetamide](/img/structure/B390873.png)



